Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate
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Overview
Description
Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate is a chemical compound characterized by the presence of trimethylsilyl groups attached to an octadecanoate backbone. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate typically involves the esterification of octadecanoic acid derivatives with trimethylsilyl-protected alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography equipment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: The compound is used in the study of lipid metabolism and as a model compound in biochemical assays.
Industry: The compound is used in the production of high-performance materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with other molecules, thereby altering their chemical properties and reactivity. The compound can also act as a protecting group, preventing unwanted reactions during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 12,13-bis((trimethylsilyl)oxy)octadecanoate
- Methyl 2-((trimethylsilyl)oxy)octadecanoate
- Octadecanoic acid, 9,10,18-tris((trimethylsilyl)oxy)-, methyl ester
Uniqueness
Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. The position of the trimethylsilyl groups on the octadecanoate backbone allows for specific interactions and applications that are not possible with other derivatives .
Properties
Molecular Formula |
C25H54O4Si2 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
methyl 11,12-bis(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C25H54O4Si2/c1-9-10-11-17-20-23(28-30(3,4)5)24(29-31(6,7)8)21-18-15-13-12-14-16-19-22-25(26)27-2/h23-24H,9-22H2,1-8H3 |
InChI Key |
CZKPMAXUIYTWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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